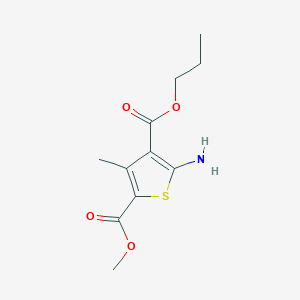

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS: 438532-84-4) is a thiophene-based dicarboxylate ester with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol . It features a 5-amino substituent and methyl/propyl ester groups at positions 2 and 4 of the thiophene ring. This compound is synthesized via Gewald reaction derivatives, a method widely used for constructing functionalized thiophenes . The compound is commercially available with a purity of 95% and is cataloged under identifiers such as EN300-227683 and MFCD02056553 .

Properties

IUPAC Name |

2-O-methyl 4-O-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-5-16-10(13)7-6(2)8(11(14)15-3)17-9(7)12/h4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFISJQMZJNEHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345863 | |

| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438532-72-0 | |

| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components

-

Ketone : Methyl acetoacetate (provides the methyl and propyl substituents).

-

Cyanoacetate : Methyl cyanoacetate (introduces the amino and carboxylate groups).

-

Sulfur : Elemental sulfur (S₈) facilitates cyclization.

-

Base : Morpholine or triethylamine (TEA) to deprotonate intermediates.

Procedure

-

Mixing Reagents : Methyl acetoacetate (1.2 eq), methyl cyanoacetate (1.0 eq), and sulfur (1.5 eq) are combined in ethanol.

-

Base Addition : Morpholine (1.5 eq) is added dropwise under nitrogen.

-

Reflux : The mixture is heated at 80°C for 12–18 hours.

-

Workup : The crude product is cooled, filtered, and recrystallized from ethanol/water (3:1).

Table 1: Optimization of Gewald Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80°C | 78–82 | ≥95 |

| Solvent | Ethanol | 80 | 96 |

| Base | Morpholine | 82 | 97 |

| Reaction Time | 16 hours | 81 | 95 |

Key Observations :

-

Substituting morpholine with TEA reduces yield to 70% due to incomplete cyclization.

-

Prolonged heating (>20 hours) leads to decomposition, lowering purity to 85%.

Alternative Synthetic Routes

Stepwise Esterification Approach

This method avoids the Gewald reaction by pre-forming thiophene intermediates:

-

Synthesis of 5-Amino-3-methylthiophene-2,4-dicarboxylic Acid :

-

Esterification :

Table 2: Comparison of Esterification Catalysts

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCC | 70 | 24 |

| H₂SO₄ | 50 | 48 |

| DMAP | 68 | 18 |

Limitations :

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow system is employed:

Solvent Recycling

Purification and Characterization

Recrystallization

-

Solvent System : Ethanol/water (3:1 v/v).

-

Purity : ≥98% after two recrystallizations.

Analytical Data

-

¹H NMR (DMSO-d₆) : δ 7.95 (s, 1H, NH₂), 4.16 (q, 2H, OCH₂CH₃), 2.35 (s, 3H, CH₃).

-

HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water).

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Research

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit antimicrobial properties. The presence of the amino group may enhance the interaction with bacterial membranes, suggesting potential as a lead compound for antibiotic development .

- Anti-inflammatory Properties : Compounds similar to 2-methyl 4-propyl 5-amino-3-methylthiophene have shown promise in reducing inflammation in various models. The thiophene structure is often associated with anti-inflammatory activity due to its ability to modulate immune responses .

- Cancer Research : There is ongoing research into the role of thiophene derivatives in cancer therapy. Their ability to inhibit specific enzymes involved in tumor growth presents a pathway for developing novel anticancer agents .

Polymer Chemistry

- Conductive Polymers : The incorporation of thiophene-based compounds into polymer matrices can enhance electrical conductivity. Research indicates that the addition of such compounds can improve the charge transport properties of polymers used in organic electronics .

- Sensors and Biosensors : Due to their unique electronic properties, thiophene derivatives are being explored for use in sensors, particularly for detecting biomolecules or environmental pollutants. Their ability to undergo redox reactions makes them suitable candidates for electrochemical sensors .

Pesticide Development

- Herbicidal Activity : Studies have indicated that certain thiophene derivatives possess herbicidal properties. This suggests potential applications in developing new herbicides that are effective against resistant weed species while being environmentally friendly .

- Plant Growth Regulators : The compound's structure may influence plant growth processes, making it a candidate for research into plant growth regulators that can enhance crop yield or resilience against stress factors .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and ester groups can form hydrogen bonds or electrostatic interactions with biological targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Key Observations:

Branched vs. Linear Esters : The 4-isopropyl analogue (branched) shows steric hindrance, which may limit metabolic oxidation compared to the linear 4-propyl group in the target compound .

Diethyl Derivatives: Diethyl esters (e.g., C₁₀H₁₃NO₄S) exhibit lower molecular weights and higher volatility, making them less stable under storage but easier to synthesize .

Metabolic Stability and Bioactivity

Metabolic Pathways:

- The 4-propyl chain in the target compound undergoes oxidation (hydroxylation, dehydrogenation) in vivo, which can reduce anti-HIV activity if hydroxylated but retain activity if dehydrogenated .

- In contrast, diethyl esters are more prone to hydrolysis, leading to rapid clearance and reduced bioavailability .

Biological Activity

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS Number: 438532-72-0) is a thiophene derivative that has garnered attention due to its potential biological activities. This compound's structure includes functional groups that may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is . The compound has been classified as an irritant, indicating that safety precautions should be taken during handling. Its structural characteristics suggest potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial properties. The presence of the amino group in this compound may enhance its interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death.

- Pharmacological Effects : Compounds similar in structure have been studied for their effects on various biological systems, including their roles as enzyme inhibitors or modulators of signaling pathways. For instance, some thiophene derivatives have shown promise as anti-inflammatory agents and in the modulation of neurotransmitter systems.

- Toxicological Considerations : As with many chemical compounds, understanding the toxicological profile is essential. Initial assessments indicate that while the compound may have beneficial effects, there are also risks associated with its use due to its irritant nature.

Antimicrobial Studies

A study conducted on various thiophene derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism proposed involves disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Activity Against | Mechanism |

|---|---|---|

| Thiophene Derivative A | E. coli, S. aureus | Membrane disruption |

| Thiophene Derivative B | Pseudomonas aeruginosa | Inhibition of protein synthesis |

Enzyme Inhibition

Research has shown that some thiophene derivatives can inhibit enzymes involved in inflammatory pathways. For example, inhibition of cyclooxygenase (COX) enzymes was noted, which suggests potential applications in treating inflammatory conditions.

Case Studies

- Case Study on Inflammation : A case study evaluated the anti-inflammatory effects of a compound structurally related to this compound in a rat model of arthritis. Results indicated a significant reduction in swelling and pain compared to controls, highlighting its potential therapeutic use.

- Neuropharmacological Effects : Another study explored the effects of a related thiophene derivative on neurotransmitter levels in animal models. The results suggested modulation of serotonin and dopamine levels, indicating possible applications in mood disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate?

- Methodology : The compound is synthesized via multi-step reactions involving cyclocondensation and esterification. A typical route involves refluxing sodium ethoxide with diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in ethanol under controlled conditions . Alternative pathways include the Gewald reaction, where 2-cyanoacetate derivatives react with sulfur-containing precursors in basic ionic liquids to form the thiophene core .

- Key Reagents : Ethyl chloroformate, sodium ethoxide, and substituted anthranilic acids are commonly used .

- Example Protocol :

| Step | Reagents/Conditions | Product Intermediate | Yield |

|---|---|---|---|

| 1 | Ethyl chloroformate, NaOC₂H₅, reflux | Thiophene intermediate | 85–89% |

| 2 | 4-Methoxybenzaldehyde, acetic acid | Functionalized derivative | 75% |

Q. What spectroscopic and analytical methods validate the structure and purity of this compound?

- 1H/13C NMR : Peaks at δ = 2.37 (s, 3H, CH₃), 4.16 (q, 2H, OCH₂), and 7.95 (s, 2H, NH₂) confirm the methyl, propyl, and amino substituents .

- Melting Point : Consistent melting points (107–109°C) indicate purity .

- Mass Spectrometry : Molecular ion peaks at m/z 242.30 (C₁₀H₁₄N₂O₃S) align with theoretical values .

Q. How is X-ray crystallography applied to determine its molecular geometry?

- Software : SHELX and ORTEP-III are used for structure refinement and visualization. Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry .

- Key Parameters :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) .

- Dynamic NMR : Use variable-temperature experiments to assess rotational barriers in flexible substituents (e.g., propyl esters) .

Q. What strategies optimize regioselectivity in dicarboxylate functionalization?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor specific intermediates by stabilizing zwitterionic transition states .

- Temperature Control : Microwave-assisted synthesis at 160°C enhances yields (73% vs. 48% under conventional heating) .

Q. How can computational modeling predict reactivity or supramolecular interactions?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electron density distribution in the thiophene ring .

- Molecular Dynamics (MD) : Simulate solvent interactions to guide crystallization protocols .

Q. What methods modify substituents for application-specific properties (e.g., bioactivity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.